Edeine D

Description

Historical Context of Edeine (B1172465) Discovery and Characterization

The edeine class of antimicrobials was first discovered by Kurylo-Borowska in 1959. mcmaster.ca Early characterization revealed their activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as Mycoplasma species. frontiersin.orgresearchgate.net Subsequent research in the 1970s and 1980s began to unravel their mode of action, specifically highlighting their inhibitory effects on protein synthesis. frontiersin.orgembopress.orgbiorxiv.org Studies, such as those by Szer and Kurylo-Borowska in 1972, focused on the interactions of edeines with bacterial ribosomal subunits, demonstrating their selective inhibition of aminoacyl-tRNA binding sites. biorxiv.org Further structural analyses, including X-ray crystallography, provided insights into how edeines bind to ribosomal subunits, thereby elucidating their mechanism of action at a molecular level. frontiersin.orgembopress.org

Natural Sources and Producing Organisms: Brevibacillus brevis Biosynthetic Systems

Edeines are natural products synthesized by specific bacterial strains. The primary producing organism for edeines, including Edeine D, is the bacterium Brevibacillus brevis. frontiersin.orgfrontiersin.orgnih.govnih.gov Historically, this bacterium was known as Bacillus brevis Vm4, a strain particularly noted for its production of these pentapeptide amide antibiotics. frontiersin.orgresearchgate.net Brevibacillus brevis is a Gram-positive, rod-shaped, and spore-producing bacterium commonly found in soil environments. frontiersin.orgherts.ac.ukd-nb.info The biosynthesis of edeines in Brevibacillus brevis involves a complex enzymatic system. Research has identified specific gene clusters, such as the ede biosynthetic gene cluster (BGC), responsible for edeine production. frontiersin.orgnih.gov Overexpression of certain genes, like edeB in B. brevis X23, has been shown to significantly increase edeine yield, highlighting the importance of understanding these biosynthetic pathways for potential applications. frontiersin.org

Classification within Peptide Antibiotics: Non-Ribosomal Peptide Systems

Edeines are classified as non-ribosomal peptide (NRP) antibiotics. frontiersin.orgfrontiersin.orgasm.orgnih.gov Unlike ribosomally synthesized peptides or ribosomally synthesized and post-translationally modified peptides (RiPPs), NRPs are synthesized by large, multi-enzymatic complexes known as non-ribosomal peptide synthetases (NRPSs). frontiersin.orgasm.orgnih.gov This "sulfur template polymerase mechanism" allows for the incorporation of a wide variety of non-proteinogenic amino acids, which contributes to the unique and diverse structures of edeines. frontiersin.orgresearchgate.netfrontiersin.orgasm.org For instance, edeine B is characterized by an N-terminal β-tyrosine residue linked to a C-terminal guanylspermidine moiety, incorporating non-proteinogenic amino acids such as 2,3-diaminopropanoic acid (DAPA), 2,6-diamino-7-hydroxyazelaic acid (DAHAA), and isoserine. frontiersin.orgresearchgate.net This classification underscores their distinct biosynthetic pathway and structural complexity compared to other peptide antibiotics.

Significance of this compound in Translational Biology Research

This compound, along with other edeines, is a crucial tool in translational biology research due to its specific and potent inhibitory effect on protein synthesis. frontiersin.orgembopress.orgbiorxiv.orgmcmaster.caresearchgate.net Edeines primarily target the small ribosomal subunit—the 30S subunit in bacteria and the 40S subunit in eukaryotes—to inhibit translation initiation. frontiersin.orgembopress.orgbiorxiv.orgmcmaster.caresearchgate.net Their mechanism involves blocking the binding of initiator tRNA (fMet-tRNA in prokaryotes) to the ribosomal P-site. frontiersin.orgresearchgate.netnih.govmcmaster.caresearchgate.netmcmaster.ca

Detailed structural studies have shown that edeine binding induces base-pair formation between specific nucleotides (G693 and C795 in E. coli numbering) in the 16S rRNA, which can perturb the path of the mRNA. frontiersin.orgembopress.orgresearchgate.net This conformational change is thought to hamper the formation of the 80S initiation complex in eukaryotes and prevent codon-anticodon interaction at the P-site in both prokaryotes and eukaryotes. embopress.orgresearchgate.net By interfering with these critical early steps of protein synthesis, edeines serve as valuable molecular probes for dissecting the intricate mechanisms of ribosome function and translation initiation across different kingdoms of life. embopress.orgfrontiersin.orgresearchgate.net Their ability to specifically inhibit translation initiation makes them indispensable for studying the dynamics of ribosomal complexes and the factors involved in the precise control of protein synthesis.

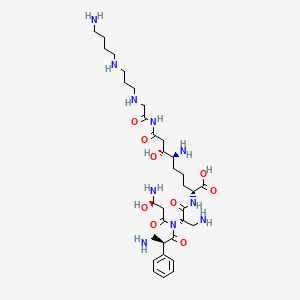

Structure

2D Structure

Properties

CAS No. |

40627-96-1 |

|---|---|

Molecular Formula |

C33H58N10O9 |

Molecular Weight |

738.9 g/mol |

IUPAC Name |

(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(3R)-3-amino-3-hydroxypropanoyl]-[(2S)-3-amino-2-phenylpropanoyl]amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid |

InChI |

InChI=1S/C33H58N10O9/c34-12-4-5-13-39-14-7-15-40-20-29(47)42-28(46)16-26(44)23(37)10-6-11-24(33(51)52)41-31(49)25(19-36)43(30(48)17-27(38)45)32(50)22(18-35)21-8-2-1-3-9-21/h1-3,8-9,22-27,39-40,44-45H,4-7,10-20,34-38H2,(H,41,49)(H,51,52)(H,42,46,47)/t22-,23+,24-,25+,26-,27-/m1/s1 |

InChI Key |

IPMMZHSSDSNSRO-XBGJXXGBSA-N |

SMILES |

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)C(=O)N([C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)C[C@H](N)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN)O)N)C(=O)O)C(=O)CC(N)O |

Appearance |

Solid powder |

Other CAS No. |

40627-96-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(D-3-phenyl-beta-alanine)edeine A1 edeine D |

Origin of Product |

United States |

Molecular Architecture and Advanced Structural Studies of Edeine D

Edeine (B1172465) D as a Non-Ribosomal Pentapeptide Amide Scaffold

Edeine D is a member of the edeine class of antibiotics, which are complex non-ribosomal peptide amides produced by the bacterium Brevibillus brevis. nih.govnih.gov These compounds are synthesized by multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs), rather than through the conventional mRNA translation on ribosomes. nih.govnih.gov This biosynthetic pathway allows for the incorporation of a diverse array of non-proteinogenic amino acids, which are amino acids not found among the 22 naturally encoded in the genome. wikipedia.orgnih.gov

The core structure of this compound is a pentapeptide, meaning it is composed of five amino acid residues. nih.govsmolecule.com This peptide backbone is linked to a polyamine tail, specifically spermidine (B129725) in the case of this compound, through an amide bond. nih.gov The unique molecular architecture, featuring several unconventional amino acid residues, is a hallmark of edeines and contributes significantly to their biological activities. nih.gov Edeines, including this compound, are known to be potent inhibitors of translation, the process of protein synthesis in cells. nih.gov

Analysis of Constituent Non-Proteinogenic Amino Acids and Polyamine Moieties

The structure of this compound is characterized by the presence of several non-proteinogenic amino acids, which are crucial for its biological function. These unusual building blocks distinguish it from ribosomally synthesized peptides and are key to its mechanism of action.

This compound's structure includes isoserine (Ise) and 2,3-diaminopropionic acid (DAPA). researchgate.net DAPA is a non-proteinogenic amino acid that contains two amino groups. researchgate.netnih.govnih.gov The presence of DAPA is particularly significant as it is involved in the formation of different isomers of edeines. The linkage of the peptide chain to either the α-amino group or the β-amino group of DAPA results in the formation of active (α) and inactive (β) isomers, respectively. researchgate.net

Edeines can exist as two distinct isomers, designated as α and β. researchgate.net The difference between these isomers lies in the point of attachment of the peptide chain to the 2,3-diaminopropionic acid (DAPA) residue. In the biologically active α-isomer, the peptide bond is formed with the α-amino group of DAPA. researchgate.net Conversely, in the inactive β-isomer, the linkage occurs at the β-amino group of DAPA. researchgate.net This seemingly minor structural variation leads to a significant loss of biological activity, highlighting the precise stereochemical requirements for the action of edeine antibiotics. Preventing this transpeptidation process, which can lead to the formation of the inactive β-isomer, is a consideration in the synthesis of edeine analogues. nih.gov

High-Resolution Structural Elucidation Methodologies of this compound and its Complexes

The determination of the three-dimensional structure of this compound, particularly when in complex with its biological targets, has been achieved through advanced, high-resolution methodologies. These techniques have been crucial for understanding its molecular architecture and mechanism of action at an atomic level. The primary methods employed for the structural elucidation of edeine and its complexes are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. embopress.orgnih.gov

X-ray Crystallography

X-ray crystallography has been the most definitive method for revealing the detailed structure of edeine bound to its target, the small ribosomal subunit (30S). nih.gov This technique involves crystallizing the molecule or molecular complex and then bombarding it with X-rays. The resulting diffraction pattern is used to calculate a three-dimensional map of electron density, which allows for the precise positioning of each atom. wikipedia.orgyoutube.com

A landmark study analyzed the crystal structure of the 30S ribosomal subunit from Thermus thermophilus in complex with edeine. embopress.orgelsevierpure.com The electron density maps obtained from this analysis were clear enough for an unambiguous interpretation of the edeine binding site and its interactions with the ribosome. embopress.org

The research revealed a single binding site for edeine on the 30S subunit, located in the vicinity of the E-site (exit site). embopress.orgresearchgate.net It interacts with several helices of the 16S rRNA, specifically H24, H28, H44, and H45, connecting universally conserved bases that are important for the initiation of protein synthesis. embopress.orgnih.gov This universal conservation of the binding site components explains why edeine is a broad-spectrum inhibitor of protein synthesis across different kingdoms of life. embopress.org

Key findings from the crystallographic analysis include:

Interaction with P-site tRNA: The spermidine-like moiety at the C-terminus of edeine interacts with the backbone of the P-site tRNA, which is thought to reduce the affinity of the tRNA for this site. embopress.orgnih.gov

Mimicry of an RNA Base Pair: The β-tyrosine residue at the N-terminus of edeine interacts with the guanine (B1146940) base G926 in a way that mimics a standard RNA base pair. embopress.orgnih.gov

Induced Conformational Change: A significant discovery was that edeine binding induces the formation of a new base pair between two previously unpaired and universally conserved residues of the 16S rRNA: G693 (in helix H23) and C795 (in helix H24). embopress.orgnih.govresearchgate.net This induced structural change is believed to be a key part of its inhibitory mechanism, as it alters the path of the mRNA and prevents the proper binding of initiator tRNA to the P-site. nih.govnih.gov

The crystallographic data for the edeine-30S subunit complex provided precise parameters for the crystal structure, as detailed in the table below.

| Parameter | Value |

| Crystal | 30S ribosomal subunit-edeine complex |

| Source Organism | Thermus thermophilus |

| Space Group | P4₁2₁2 |

| Unit Cell Dimensions | a = b = 407.1 Å, c = 174.1 Å |

| Resolution | 4.5 Å |

| R-factor / R-free | 0.255 / 0.301 |

| PDB ID | 1I95 |

| Data derived from studies on the crystal structure of the 30S ribosomal subunit complexed with edeine. embopress.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Prior to the high-resolution crystal structures of the entire ribosomal subunit, Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in providing the first structural insights into how antibiotics like edeine interact with their targets. embopress.orgnih.gov NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. chemrxiv.orgnih.govomicsonline.org This method was applied to study complexes of various antibiotic agents with small, isolated fragments of 16S RNA that constituted their binding sites. embopress.orgnih.gov These initial NMR studies helped to map the interaction surfaces and identify the specific nucleotides involved in binding, paving the way for the more detailed crystallographic studies that followed. embopress.org

Mechanisms of Action and Cellular Target Investigations of Edeine D

Edeine (B1172465) D as a Universal Inhibitor of Protein Synthesis

Edeine D is a potent, universal inhibitor of protein synthesis, demonstrating activity against ribosomes across all domains of life: bacteria, archaea, and eukarya. nih.govembopress.org Its broad-spectrum efficacy is attributed to its binding site, which is composed of universally conserved nucleotides within the small ribosomal subunit. nih.gov By targeting these fundamental and evolutionarily stable components of the translational machinery, edeine effectively halts the initiation phase of protein synthesis. embopress.orgpdbj.org While it is primarily recognized as an inhibitor of initiation, some studies suggest it may also interfere with the elongation step by affecting P-site tRNA binding. nih.govembopress.org

Ribosomal Binding and Interaction Dynamics in Prokaryotic Systems

Binding Site Localization on the 30S Ribosomal Subunit (Helices h24, h44, h45)

X-ray crystallography studies have precisely mapped the single binding site of this compound on the 30S ribosomal subunit of prokaryotes. researchgate.netnih.gov This site is strategically located on the solvent side of the ribosome's platform, creating a physical link between several critical helices of the 16S rRNA. nih.govresearchgate.net Specifically, edeine interacts with nucleotides in helix 24 (h24), helix 44 (h44), and helix 45 (h45). nih.govresearchgate.net Key interactions involve RNA residues 790-792 in the loop of h24 and stabilization is provided by interactions with the backbone of h44 and h45. nih.govembopress.org The strategic positioning of edeine at the nexus of these helices, which are crucial for the binding of mRNA, tRNA, and initiation factors, underscores its potent inhibitory mechanism. nih.govembopress.org

Interactive Table: this compound Interaction Sites on the 16S rRNA

| 16S rRNA Helix | Interacting Nucleotides | Role of Helix in Translation |

| h24 | A790, G791, A792 | Involved in 30S-50S subunit association. nih.gov |

| h44 | U1498 (backbone) | Part of the decoding center. nih.gov |

| h45 | G1505 | Neighbor to the decoding region. nih.gov |

| h28 | G926 | Interacts with P-site tRNA. nih.gov |

Competitive Inhibition of Initiator tRNA Binding at the P-site

This compound effectively prevents the formation of the translation initiation complex by obstructing the binding of the initiator tRNA (fMet-tRNA in prokaryotes) to the ribosomal P-site. researchgate.netnih.gov Structural analyses reveal that the guanylspermidine moiety of the edeine molecule physically overlaps with the position normally occupied by the anticodon stem-loop of a P-site-bound tRNA. researchgate.netnih.gov This direct steric hindrance competitively inhibits the binding of initiator tRNA to both the 30S subunit and the fully assembled 70S ribosome, thereby halting translation before it can begin. nih.govresearchgate.net Chemical footprinting experiments corroborate these findings, showing that a subset of 16S rRNA nucleotides protected by P-site tRNA are also protected by edeine. nih.govembopress.org

Induction of Novel RNA Base Pair Formation (G693-C795) within the 16S rRNA

A unique and critical feature of this compound's mechanism of action is its ability to induce a novel, cross-helix base pair within the 16S rRNA. nih.gov Upon binding, edeine causes a slight distortion of helix h24, which is sufficient to promote the formation of a hydrogen bond between nucleotide C795 in the loop of h24 and G693 in the loop of helix h23. nih.govembopress.orgresearchgate.net Although neither of these nucleotides directly interacts with edeine, the formation of this G693-C795 base pair has profound functional consequences. nih.gov It stabilizes the conformation of the ribosomal platform and is believed to substantially interfere with both the initiation and elongation phases of translation. nih.govembopress.org This induced base pair provides a structural explanation for the chemical protection of G693 observed in the presence of edeine and is a key element in the antibiotic's ability to perturb the mRNA path and inhibit tRNA binding. nih.govresearchgate.netnih.gov

Table: Summary of Research Findings on this compound's Mechanism

| Mechanism Aspect | Key Research Finding | Consequence |

| Ribosomal Binding | Binds to a single, conserved site on the 30S subunit, spanning helices h24, h44, and h45. nih.govresearchgate.net | Universal inhibitor of protein synthesis. |

| Allosteric Modulation | Locks the small subunit in a fixed conformation by linking four rRNA helices. nih.govembopress.org | Hinders conformational changes required for translation. |

| tRNA Inhibition | The guanylspermidine moiety of edeine sterically clashes with the P-site tRNA anticodon loop. researchgate.netnih.gov | Competitively inhibits initiator tRNA binding. |

| mRNA Path Perturbation | Alters the path of mRNA through the 30S subunit. nih.govembopress.org | Hampers initiation codon recognition. |

| Induced Base Pairing | Induces the formation of a novel G693-C795 base pair between h23 and h24. nih.govresearchgate.net | Stabilizes a non-productive ribosomal state and obstructs the mRNA path. |

Ribosomal Binding and Interaction Dynamics in Eukaryotic Systems

Edeine is considered a universal inhibitor of translation, affecting both prokaryotic and eukaryotic systems. researchgate.netembopress.org However, its binding site on the eukaryotic 80S ribosome differs from its location on the prokaryotic 70S ribosome. researchgate.net In eukaryotes, structural data suggests that edeine binds within the ribosomal E-site (Exit site) on the small (40S) subunit. biopatrika.com This binding position is distinct from the P-site-adjacent location observed in bacteria. researchgate.net The alignment of the edeine binding site in eukaryotic ribosomes with its observed site in recent bacterial cryo-EM structures supports its role as a universal inhibitor that targets a conserved region, even if the precise interactions and consequences differ slightly between kingdoms. biopatrika.com

Similar to its action in prokaryotes, this compound inhibits the initiation phase of translation in eukaryotes. embopress.orgnih.gov It disrupts the formation of the 80S initiation complex. embopress.org The mechanism involves altering the path of the mRNA on the small 40S subunit. embopress.orgnih.gov This alteration hampers the ability of the 40S initiation complex, which includes the initiator tRNA (Met-tRNAi), to correctly scan and recognize the AUG start codon on the mRNA. embopress.org By interfering with the proper arrangement of mRNA on the ribosome, edeine prevents the stable association required for the large 60S subunit to join and form a functional 80S ribosome, thereby blocking the onset of protein synthesis. embopress.org

Non-Ribosomal Cellular Targets and Affected Biochemical Pathways

Beyond its well-documented effects on protein synthesis, this compound also exhibits inhibitory activity against DNA synthesis, and this action is notably concentration-dependent. researchgate.net At lower concentrations (below 15 mg/L), the primary mode of action for edeine is the inhibition of DNA synthesis. researchgate.net As the concentration increases (above 150 mg/L), it becomes a broad-spectrum inhibitor, affecting DNA synthesis, protein translation, and other cellular processes. researchgate.net This indicates a dual-targeting mechanism that is dictated by the available concentration of the compound within the cellular environment. The specific molecular interactions leading to the inhibition of DNA replication are distinct from its ribosome-targeting activity.

Table 2: Concentration-Dependent Effects of Edeine

| Edeine Concentration | Primary Cellular Process Inhibited |

| Low (<15 mg/L) | DNA Synthesis researchgate.net |

| High (>150 mg/L) | Broad-spectrum (DNA synthesis, protein translation, etc.) researchgate.net |

Inhibition of Ribonucleic Acid (RNA) Synthesis at Elevated Concentrations

This compound, at elevated concentrations, demonstrates an inhibitory effect on Ribonucleic Acid (RNA) synthesis. The mode of action of this antimicrobial peptide is concentration-dependent. While at lower concentrations it is known to primarily inhibit DNA synthesis, at concentrations above 150 mg/L, it acts as a broad-spectrum inhibitor, affecting DNA synthesis, protein translation, and RNA synthesis. researchgate.net

In eukaryotic models such as yeast, edeines have been observed to prevent the inhibition of RNA synthesis that is typically induced by environmental stressors like temperature shifts. nih.gov This suggests a mechanism that may involve interference with cellular factors that repress the transcriptional machinery. It is postulated that under stress conditions, a repressor-like factor is synthesized or activated, leading to a shutdown of RNA synthesis. Edeine may counteract this by either binding to this factor or preventing its synthesis, thereby allowing RNA synthesis to proceed. nih.gov

Effects on Mitochondrial Respiration and Translation in Fungi

This compound has been shown to impact mitochondrial function in fungi, specifically by inhibiting mitochondrial respiration and translation. In the plant pathogenic fungus Fusarium graminearum, treatment with edeine B1, a closely related analogue, resulted in a notable inhibition of mitochondrial respiration. asm.orgnih.gov This was evidenced by a reduction in ATP production and a significant downregulation of genes related to the mitochondrial electron transport chain (ETC). asm.orgnih.govresearchgate.net

Transcriptome analysis of F. graminearum treated with edeine B1 revealed that the majority of genes involved in oxidative phosphorylation were downregulated. researchgate.net This indirect regulation of mitochondrial respiration is thought to be a consequence of edeine's primary effect on protein synthesis. asm.org Given that edeine is known to bind to the small ribosomal subunit and inhibit protein synthesis, it is postulated that it similarly inhibits mitochondrial translation. asm.org This disruption of mitochondrial protein synthesis would, in turn, impair the production of essential components of the respiratory chain, leading to the observed effects on respiration and energy production. asm.orgnih.gov The dependence of fungal pathogens on mitochondrial function for processes like morphogenesis, stress adaptation, and virulence underscores the significance of this inhibitory action. nih.govnih.gov

Immunomodulatory Mechanisms and Cytokine Production Modulation (e.g., TNF-alpha)

This compound and its analogues have demonstrated immunomodulatory properties, particularly in the modulation of cytokine production. In murine models, edeine analogues were found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-alpha) induced by lipopolysaccharide (LPS). nih.gov TNF-alpha is a key pro-inflammatory cytokine involved in a wide range of inflammatory responses and diseases. nih.govmdpi.com The ability of edeine analogues to suppress its production suggests a potential anti-inflammatory activity.

Conversely, the same study noted that these analogues had minimal impact on the production of Interleukin-6 (IL-6), another important cytokine. nih.gov This selective inhibition of TNF-alpha over IL-6 points towards a specific mechanism of immunomodulation rather than a general suppression of the immune response. The differential regulation of cytokine production highlights the nuanced effects of edeines on immune signaling pathways. mdpi.com While the precise molecular targets within these pathways remain to be fully elucidated, the modulation of a master regulator of inflammation like TNF-alpha is a significant finding. nih.gov

Antiproliferative Effects on Cellular Growth Models

Edeines, as a class of compounds, have been recognized for their antiproliferative activities against various cellular growth models, including tumor cells. researchgate.net This broad biological effect is a key characteristic of these antimicrobial peptides. The inhibition of fundamental cellular processes such as DNA and protein synthesis by edeines provides a basis for their ability to suppress cell proliferation.

The antiproliferative effects of compounds are often evaluated across a panel of cancer cell lines to determine their potency and selectivity. For instance, studies on other natural compounds like isoflavones have demonstrated dose-dependent inhibition of cell growth in cancer cell lines originating from the gastrointestinal tract. nih.gov These compounds were found to be cytostatic at lower concentrations and cytotoxic at higher concentrations, often inducing apoptosis. nih.gov Similarly, adenine (B156593) has been shown to inhibit the viability of colon cancer cells in a dose-dependent manner by activating apoptotic signaling and the AMPK/mTOR pathway. nih.gov While specific data for this compound across a wide range of cell lines is still emerging, its known inhibitory effects on core cellular processes suggest a strong potential for antiproliferative activity. The efficacy of such compounds is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 1: Antiproliferative Activity of Selected Compounds on Cancer Cell Lines (Illustrative Example) This table is an illustrative example based on data for other compounds to demonstrate how antiproliferative data is typically presented. Specific IC50 values for this compound are not provided in the search results.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Saccharumoside-B analogue (9f) | MCF-7 (Breast) | 6.13 ± 0.64 |

| Saccharumoside-B analogue (9f) | HL-60 (Leukemia) | 4.43 ± 0.35 |

| Camptothecin (Positive Control) | MCF-7 (Breast) | 5.16 ± 0.32 |

| Camptothecin (Positive Control) | HL-60 (Leukemia) | 4.95 ± 0.5 |

Induction of Stress Granule Formation in Cellular Contexts

The formation of stress granules (SGs) is a cellular response to environmental stress that involves the aggregation of stalled translation preinitiation complexes. nih.gov A key trigger for SG assembly is the inhibition of translation initiation. Given that the primary mechanism of action for edeines is the inhibition of protein synthesis, specifically by preventing the binding of initiator tRNA to the ribosome, it is highly probable that this compound induces the formation of stress granules.

Stress granule formation can be initiated through pathways that are both dependent and independent of the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α). nih.gov For instance, interfering with the activity of eIF4A, an RNA helicase involved in ribosome recruitment, can induce SGs without requiring eIF2α phosphorylation. nih.gov Since edeine acts on the assembly of the initiation complex on the ribosome, it represents a direct impediment to translation initiation. nih.govresearchgate.net This disruption would lead to an accumulation of untranslated mRNAs, which then associate with RNA-binding proteins to form these dynamic, membrane-less organelles. nih.govyoutube.com The central protein in this network is often G3BP1, which acts as a key nucleator for SG assembly. stjude.org The induction of stress granules by this compound would be a direct consequence of its potent activity as a translation initiation inhibitor.

Structure Activity Relationship Sar Studies of Edeine D and Its Analogues

Identification of Essential Structural Motifs for Biological Activity

The biological activity of Edeine (B1172465) D is intrinsically linked to its unique structural motifs. The core pentapeptide amide structure, comprising the non-proteinogenic amino acids DAPA, DAHAA, isoserine, glycine (B1666218), and a polyamine, is fundamental for its antimicrobial properties core.ac.ukmcmaster.ca. Among these, the 2,6-diamino-7-hydroxyazelaic acid (DAHAA) moiety has been identified as a critical component necessary for the antimicrobial activity of edeines researchgate.netcore.ac.ukmcmaster.canih.gov. Interestingly, research indicates that the free ionizable carboxy group within the DAHAA moiety is not essential for the biological activity of these compounds nih.gov.

The precise binding of edeines to the 30S ribosomal subunit is a key determinant of their biological activity. X-ray crystallographic studies have revealed that edeines bind to a single site on the 30S subunit, located on the solvent side of the platform and spanning helices h24, h44, and h45 of the 16S rRNA nih.govnih.govnih.govnih.govresearchgate.net. This binding induces the formation of a specific base-pair between G693 and C795 in the 16S rRNA, which is critical for its inhibitory action on translation initiation nih.govnih.govnih.govnih.govresearchgate.net. The guanylspermidine moiety of edeine has been shown to overlap with the position of the anticodon stem loop of a P-site tRNA, consistent with its role in inhibiting initiator tRNA binding nih.govnih.govresearchgate.net.

Comprehensive Analysis of Amino Acid Substitutions and their Impact on Antimicrobial Efficacy

Amino acid substitutions within the Edeine D structure have been explored to understand their impact on antimicrobial efficacy and stability. General studies on antimicrobial peptides (AMPs) suggest that D-amino acid substitutions can significantly improve proteolytic stability while often retaining or even enhancing antimicrobial activity youtube.comresearchgate.netplos.org. For edeines, specific modifications to key non-proteinogenic amino acids have been investigated.

Table 1: Investigated Substitutions within the DAHAA Moiety

| Original Moiety | Substitution | Impact on Activity (General) | Reference |

| (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid (DAHAA) | (3R, 4S)-4,5-diamino-3-hydroxypentanoic acid moiety | Activity presented in studies | nih.gov |

| (2R, 6S, 7R)-2,6-diamino-7-hydroxyazelaic acid (DAHAA) | (3S, 4S)-4,5-diamino-3-hydroxypentanoic acid moiety | Activity presented in studies | nih.gov |

The 2,3-diaminopropionic acid (DAPA) moiety plays a critical role in the isomerism of edeines, which directly impacts their biological activity. Edeines exist as two main isomers: the active α-isomer and the inactive β-isomer researchgate.netcore.ac.ukmcmaster.ca. This isomerism arises from the linkage of β-serine to DAPA: in the active α-isomer, β-serine is linked to the α-amino group of DAPA, whereas in the inactive β-isomer, it is linked to the β-amino group researchgate.netcore.ac.ukmcmaster.ca.

To address the issue of the α-isomer losing activity due to transpeptidation, a modification involving the introduction of a 3-N,N-dimethyl derivative of (S)-2,3-diaminopropanoic acid (DAPA) into the molecule has been explored nih.gov. This modification is a rational design strategy aimed at preventing the transpeptidation process, thereby maintaining the stability and biological activity of the α-isomers nih.gov.

Table 2: Modifications to the DAPA Moiety and their Impact

| Original Moiety | Modification | Impact on Isomer Stability/Activity | Reference |

| 2,3-diaminopropionic acid (DAPA) | Linkage of β-serine to α-amino group (α-isomer) | Active form | researchgate.netcore.ac.ukmcmaster.ca |

| 2,3-diaminopropionic acid (DAPA) | Linkage of β-serine to β-amino group (β-isomer) | Inactive form | researchgate.netcore.ac.ukmcmaster.ca |

| 2,3-diaminopropionic acid (DAPA) | Introduction of 3-N,N-dimethyl derivative of (S)-2,3-diaminopropanoic acid | Prevents transpeptidation, maintains α-isomer activity | nih.gov |

Rational Design Strategies for Enhanced Binding Affinity and Target Specificity

Rational design strategies for enhancing the binding affinity and target specificity of this compound derivatives leverage detailed structural information of its interaction with the bacterial ribosome. This approach integrates computational modeling with experimental data, including proteomics and X-ray crystallographic analyses sci-hub.senih.govresearchgate.net.

The well-characterized binding site of edeines on the 30S ribosomal subunit, involving specific helices (h24, h44, h45) and nucleotides (G693, C795) of the 16S rRNA, provides a precise target for modifications nih.govnih.govnih.govnih.govresearchgate.net. By understanding these atomic-level interactions, researchers can design analogues predicted to form stronger or more specific bonds with the ribosome. For instance, the hydroxyl group of the beta-tyrosine (or beta-phenylalanine in this compound) and the tail of the guanylspermidine moiety have been identified as promising sites for introducing chemical modifications to develop improved derivatives.

A key objective in rational design is to enhance binding affinity (achieving a lower KD), which correlates with a lower minimum inhibitory concentration (MIC) and thus increased potency. Furthermore, strategies to prevent the transpeptidation process of the DAPA moiety, which leads to the loss of activity in alpha-isomers, represent a rational approach to improve the stability and sustained efficacy of this compound analogues nih.gov. This involves designing modifications that sterically hinder or chemically prevent the undesired rearrangement while preserving the critical interactions required for ribosomal binding and inhibition.

Biosynthetic Pathways and Genetic Engineering for Edeine D Production

Elucidation of the Non-Ribosomal Peptide Synthetase (NRPS) System for Edeine (B1172465) Assembly

Edeines are classified as non-ribosomal peptides, meaning their synthesis occurs independently of the ribosome through a modular enzymatic assembly line bmrb.io. This process is carried out by a multifunctional enzyme complex known as non-ribosomal peptide synthetases (NRPSs) epa.govfishersci.ie. Edeine D, like other edeines, is a pentapeptide characterized by a highly unusual backbone that incorporates four non-proteinogenic amino acids and an N-terminal polyamine cap epa.gov. The core constituents of edeines typically include β-serine, 2,3-diaminopropanoic acid (DAPA), 2,6-diamino-7-hydroxyazelaic acid (DAHAA), and glycine (B1666218) epa.gov.

The assembly of non-ribosomal peptides by NRPSs generally follows a modular mechanism, where each module is responsible for the activation, thiolation, and condensation of a specific amino acid or precursor epa.govmcmaster.ca. Key enzymatic domains within NRPS modules include:

Adenylation (A) domain: Selects and activates the specific amino acid or precursor by forming an acyl-adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage.

Condensation (C) domain: Catalyzes the formation of peptide bonds between the growing peptide chain and the newly activated amino acid epa.govmcmaster.ca.

For a pentapeptide like this compound, a cluster encoding five NRPS genes would typically be expected. However, genomic mining has revealed that the putative edeine biosynthetic gene cluster (ede BGC) encodes four NRPSs (EdeK, EdeL, EdeN, and EdeP) and one hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS), EdeI epa.gov. Additionally, two PKS/NRPS-like proteins, EdeG and EdeJ, which contain PCP domains but lack other typical NRPS domains, are also part of the cluster epa.gov. The presence of an epimerization domain within EdeP suggests its role in modifying DAHAA, which is incorporated in a D-configuration epa.gov.

Identification and Characterization of the Edeine Biosynthetic Gene Cluster (ede BGC)

The edeine biosynthetic gene cluster (ede BGC) has been successfully identified and characterized in various Brevibacillus brevis strains, notably B. brevis Vm4 and X23 bmrb.ioepa.govfishersci.iewikipedia.orgnih.gov. This gene cluster is widely distributed among Brevibacillus species nih.govuni.lu.

The ede BGC in B. brevis X23 spans approximately 38 kilobases (kb) fishersci.at. In B. brevis HNCS-1, the cluster is slightly larger, measuring 43.57 kb, and comprises 17 open reading frames (ORFs) designated edeA through edeQ, exhibiting structural identity to the 44.12 kb ede BGC found in B. brevis Vm4 fishersci.ieciteab.com. Bioinformatic analyses have confirmed that these genes are co-localized and encode the necessary enzymatic machinery for edeine biosynthesis ontosight.aiuni.lu. Notably, comparative genomics studies indicate that only a single NRPS gene cluster annotated for edeine biosynthesis is present in the core genome of B. brevis strains, highlighting its central role in their secondary metabolism fishersci.ienih.govciteab.com. Beyond the core biosynthetic genes, the ede BGC also contains regulatory elements, such as transcription factors and promoters, and may include genes for product transport and self-resistance, which are common features of BGCs for specialized metabolites ontosight.aiuni.luuni.lu.

Enzymatic Synthesis of Non-Proteinogenic Precursors (e.g., β-serine)

Edeines are distinguished by the incorporation of several non-proteinogenic amino acids, including β-serine, 2,3-diaminopropanoic acid (DAPA), and 2,6-diamino-7-hydroxyazelaic acid (DAHAA) epa.gov. These unusual amino acids are crucial for the unique structure and biological activity of edeines.

While the ede BGC primarily encodes the NRPS machinery for assembling these precursors into the final peptide, specific enzymatic pathways for the de novo synthesis of some of these non-proteinogenic components have been elucidated outside the direct context of the ede BGC, or are generally understood to be activated by the NRPS system.

For instance, 2,3-diaminopropanoic acid (DAPA) is known to be formed through a pyridoxal (B1214274) phosphate (B84403) (PLP)-mediated amination of serine wikipedia.org. More detailed studies have shown that L-2,3-diaminopropionic acid (L-Dap) can be biosynthesized from primary metabolites O-phosphoserine (OPS) and L-glutamate researchgate.netebi.ac.uknih.gov. This process involves a condensation reaction catalyzed by PLP-dependent enzymes, such as SbnA, which produces an intermediate like N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) researchgate.netnih.gov. Subsequently, an enzyme like SbnB catalyzes an NAD+-dependent oxidative hydrolysis of this intermediate to yield L-Dap and α-ketoglutarate researchgate.netebi.ac.uk.

In the case of β-serine and DAHAA, the NRPS system directly activates and incorporates these "free" β-amino acids into the growing peptide chain wikipedia.org. An adenylation enzyme typically recognizes and activates the β-amino acid, which is then transferred to a PCP/ACP domain wikipedia.org. The β-amino group of the β-amino acyl-ACP then functions as a nucleophile to form an amide bond with the elongating peptide wikipedia.org. While the specific enzymes responsible for the de novo biosynthesis of β-serine or DAHAA within the ede BGC are not extensively characterized in the provided literature, their activation and integration into the edeine structure are mediated by the NRPS machinery.

Genetic Engineering and Synthetic Biology Approaches for Yield Enhancement

The natural production of edeines by wild-type Brevibacillus brevis strains is typically low, with reported yields of approximately 9.6 mg/L or 120–150 mg/L for edeine A and B variants wikipedia.orgnih.govfishersci.at. To overcome this limitation and improve the economic viability of edeine production, various genetic engineering and synthetic biology strategies have been successfully employed. These approaches aim to optimize the biosynthetic pathway, enhance gene expression, and modulate regulatory mechanisms wikipedia.orgnih.govresearchgate.net.

Table 1: Edeine Yield Enhancement Strategies in Brevibacillus brevis

| Strategy | Target Gene/Factor | Effect on Edeine Yield | Fold Increase (Approx.) | Reference |

| Knockout of negative regulatory factor | AbrB | Increased yield | 1.1-fold | nih.gov |

| Promoter replacement (P_mwp) | ede BGC | Increased yield | 8.6-fold | nih.gov |

| Promoter replacement (P_mwp) + AbrB knockout | ede BGC / AbrB | Increased yield (97.3 mg/L) | 10.1-fold | wikipedia.org |

| Overexpression of pathway-specific activator | EdeB | Increased yield | 92.27% | fishersci.atnih.gov |

Promoter engineering is a highly effective strategy for enhancing the expression of genes involved in secondary metabolite biosynthesis. By replacing the native, often weak, promoters of biosynthetic gene clusters with stronger, more efficient promoters, the transcription levels of the downstream genes can be significantly upregulated bmrb.iowikipedia.orgnih.gov.

In Brevibacillus brevis, this approach has led to substantial increases in edeine production. For example, replacing the natural promoter of the ede BGC with the strong P_mwp promoter resulted in an impressive 8.6-fold increase in edeine yield nih.gov. Another study demonstrated an even greater enhancement, achieving a 10.1-fold increase in edeine production, reaching a final yield of 97.3 mg/L, by replacing the natural ede BGC promoter with the strong P_mwp promoter in an engineered B. brevis X23 strain wikipedia.org. The effectiveness of promoter engineering can be further optimized by combining it with ribosomal binding site (RBS) optimization, which influences translation efficiency nih.gov.

Modulating or knocking out genes that negatively regulate biosynthetic pathways can release the natural constraints on metabolite production, leading to increased yields wikipedia.orgnih.gov.

A notable example in edeine biosynthesis involves the global negative regulatory factor AbrB. In 2020, knocking out the abrB gene in wild-type B. brevis X23 resulted in a 1.1-fold increase in edeine yield nih.gov. When this abrB deletion was combined with the replacement of the ede BGC's natural promoter with a strong P_mwp promoter, the edeine production soared to a 10.1-fold increase wikipedia.org.

Furthermore, the pathway-specific activator EdeB, a member of the ParB protein family, has been identified as crucial for edeine biosynthesis fishersci.atnih.gov. Overexpression of edeB in B. brevis X23 significantly boosted edeine production by 92.27% fishersci.atnih.gov. Conversely, deletion of edeB led to a marked decrease in the expression of key edeine biosynthetic genes (edeA, edeQ, and edeK) and reduced antibacterial activity, confirming its positive regulatory role nih.gov. Electrophoretic mobility shift assays (EMSA) have shown that EdeB directly binds to the promoter region of the ede BGC, thereby activating the transcription of biosynthetic genes bmrb.iouni.lunih.gov.

Heterologous expression involves transferring and expressing a gene or an entire biosynthetic gene cluster from one organism (the native producer) into a different host organism invivochem.cn. This strategy is particularly valuable when the native producer is difficult to cultivate, genetically intractable, or produces the desired compound in very low quantities nih.gov.

While Bacillus subtilis is often considered a favorable host for the heterologous expression of low-GC BGCs due to its robust growth and efficient secretion system, the edeine cluster has faced challenges in being successfully expressed in this system nih.gov. Potential reasons for these difficulties include mutations within the cloned gene cluster, the absence of certain essential precursors (e.g., spermidine) in the heterologous host, or incompatibility between the edeine BGC's native promoter and the B. subtilis expression machinery fishersci.atnih.gov. Despite these challenges, B. subtilis remains a promising chassis for natural product biosynthesis, with ongoing advancements in synthetic biology tools aimed at improving its capabilities nih.gov. Other potential host systems for heterologous expression include Escherichia coli, various yeast strains, mammalian cells, and plant cells, each offering distinct advantages and limitations depending on the complexity of the biosynthetic pathway and the nature of the target compound ebi.ac.ukinvivochem.cnwikipedia.org.

Molecular Mechanisms of Resistance to Edeine D

Self-Resistance Mechanisms in Edeine-Producing Organisms (Brevibacillus brevis Vm4)

The primary mechanism of self-resistance in the edeine-producing bacterium, Brevibacillus brevis Vm4, is the enzymatic modification of the antibiotic. nih.govuniprot.org This protective strategy is encoded within the edeine (B1172465) biosynthetic gene cluster (ede BGC). nih.gov The ede BGC contains a specific resistance gene, edeQ, which is responsible for the high-level self-resistance observed in this organism. nih.govfrontiersin.org The product of this gene, EdeQ, is an enzyme that chemically alters the edeine molecule, rendering it incapable of binding to its ribosomal target and thus neutralizing its antimicrobial activity. uniprot.orgnih.gov This detoxification approach allows B. brevis Vm4 to produce the antibiotic without succumbing to its effects.

Enzymatic Inactivation of Edeine D by N-Acetyltransferases (e.g., EdeQ)

The enzyme EdeQ, encoded by the edeQ gene within the edeine biosynthetic cluster of Brevibacillus brevis Vm4, is a key component of the organism's self-resistance. nih.govnih.gov EdeQ belongs to the N-acetyltransferase (NAT) family of enzymes, which catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to a substrate. nih.govnih.gov In this case, EdeQ specifically recognizes and modifies edeine. nih.gov The enzymatic reaction converts edeine into N-acetyledeine, an inactive form of the peptide. uniprot.orgnih.gov This inactivation is highly efficient and abolishes the antibiotic's ability to inhibit translation, thereby protecting the producing cell. nih.govuniprot.org The similarity of EdeQ to spermidine (B129725) N-acetyltransferases suggests an evolutionary adaptation for handling the unique polyamine structure of edeine. nih.gov

Detailed analysis using tandem mass spectrometry and nuclear magnetic resonance has precisely identified the site of N-acetylation on the edeine molecule by the EdeQ enzyme. nih.govuniprot.org Contrary to what might be expected, the acetylation does not occur on the N-terminal spermidine polyamine. Instead, EdeQ catalyzes N-acylation on the free amine group of the internal 2,3-diaminopropionic acid (DAPA) residue. nih.govuniprot.org This specific modification is critical for inactivating the antibiotic. The addition of the acetyl group to this internal position fundamentally alters the chemical properties of edeine, which is essential for its interaction with the ribosome. nih.gov The resulting N-acetyledeine is unable to bind to the 30S ribosomal subunit and inhibit the binding of tRNA to the P-site, completely nullifying its biological activity. nih.govuniprot.org

| Characteristic | Native this compound | N-Acetylthis compound |

|---|---|---|

| Enzyme Responsible | N/A | EdeQ (N-Acetyltransferase) nih.gov |

| Modification Site | None | Free amine of internal diaminopropionic acid (DAPA) residue uniprot.org |

| Biological Activity | Active (Inhibits translation) nih.gov | Inactive nih.govuniprot.org |

| Ribosomal Binding | Binds to 30S P-site uniprot.org | Binding abolished nih.gov |

Ribosomal Mutations Conferring Reduced Susceptibility

Edeine functions by binding to the 30S ribosomal subunit, specifically at a site located between the P and E sites. researchgate.net This binding induces a conformational change, promoting the formation of a base pair between the universally conserved residues G693 and C795 of the 16S rRNA (Escherichia coli numbering). researchgate.netnih.gov This action blocks the proper binding of tRNA to the P-site, thereby inhibiting translation initiation. uniprot.orgresearchgate.net Consequently, mutations in the ribosomal components that form this binding pocket are a potential mechanism for resistance. Although specific mutations conferring high-level resistance to this compound have not been extensively documented in clinical isolates, the principle is well-established for other ribosome-targeting antibiotics. nih.govnih.gov Any alteration to residues such as G693 or C795, or to the surrounding ribosomal proteins, could decrease the binding affinity of edeine, leading to reduced susceptibility. Such ribosomal mutations can serve as evolutionary stepping stones, potentially leading to the emergence of higher-level resistance. elifesciences.org

Advanced Research Methodologies for Edeine D Investigations

Structural Biology Techniques

Structural biology techniques are crucial for elucidating the molecular interactions between Edeine (B1172465) D and its biological targets, primarily the ribosome.

X-ray crystallography has been instrumental in providing high-resolution structural details of Edeine D in complex with ribosomal subunits. Studies have shown that edeine binds to the 30S ribosomal subunit, a key component in protein synthesis. mcmaster.canih.govembopress.orgresearchgate.netfrontiersin.orgweizmann.ac.il For instance, crystal structures of the Thermus thermophilus 30S ribosomal subunit in complex with edeine have been determined, revealing its binding site at resolutions such as 4.5 Å. nih.govembopress.orgresearchgate.netfrontiersin.orgbiorxiv.orgrcsb.orgresearchgate.netresearchgate.net

Edeine has been localized to the vicinity of the E-site on the ribosome, where it interacts with specific helices of the 16S ribosomal RNA (rRNA), including H24, H28, H44, and H45. nih.govembopress.orgresearchgate.netfrontiersin.orgresearchgate.net These interactions involve universally conserved bases critical for the initiation of translation. nih.govembopress.orgresearchgate.net A key finding from these crystallographic studies is that the spermidine-like moiety of edeine physically interacts with the backbone of the P-site transfer RNA (tRNA), which explains the observed reduction in the P-site tRNA's affinity for the ribosome. nih.govembopress.orgresearchgate.net Furthermore, the β-tyrosine component of edeine forms an interaction with guanine (B1146940) 926 (G926) of the 16S rRNA, mimicking a standard RNA base pair. nih.govresearchgate.net The binding of edeine also induces the formation of a new base pair between G693 and C795 at the tips of helices h23 and h24, which appears to obstruct the messenger RNA (mRNA) path. embopress.orgfrontiersin.org These structural insights collectively demonstrate how edeine inhibits translation initiation by impeding the binding of initiator fMet-tRNA to the P-site of the 30S ribosome. mcmaster.cafrontiersin.orgweizmann.ac.ilasm.orgcore.ac.uk Notably, crystallographic analyses have also revealed distinct binding sites for edeine on bacterial versus eukaryotic ribosomes, with the binding site on the yeast 80S ribosome overlapping with the mRNA path in the E-site, rather than the initiator tRNA. researchgate.netfrontiersin.orgbiorxiv.org

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful complementary technique to X-ray crystallography, offering the ability to study large, dynamic macromolecular complexes like the ribosome at near-atomic resolution. Cryo-EM structures of 30S initiation intermediate complexes formed in the presence of edeine have been determined at resolutions ranging from 2.0 to 2.9 Å. researchgate.netbiorxiv.org These high-resolution structures have confirmed that edeine binds within the E-site of the 30S ribosomal subunit, thereby preventing the formation of the complete 30S initiation complex. researchgate.netbiorxiv.org The advantage of Cryo-EM lies in its capacity to capture various conformational states of the ribosome and its ligands, providing a more comprehensive understanding of the dynamic processes involved in translation inhibition. This technique offers higher resolution insights into the precise binding site and mechanism of action, complementing the information obtained from X-ray crystallography. researchgate.netbiorxiv.orgresearchgate.netcambridge.org

Biochemical and Biophysical Assays for Translational Inhibition and Binding

A variety of biochemical and biophysical assays are employed to quantify this compound's inhibitory effects on translation and its binding characteristics.

Translational Inhibition Assays: In vitro protein synthesis inhibition assays are routinely used to assess the efficacy of this compound. elifesciences.orgmdpi.com These assays can be conducted using coupled transcription/translation reactions or translation reactions supplied directly with mRNA. mdpi.com Experimental setups often utilize cell extracts, such as rabbit reticulocyte lysate (RRL) or E. coli lysates, or purified ribosomal components. elifesciences.orgmdpi.com The efficiency of translation can be monitored by incorporating radioactive amino acids (e.g., [35S]-methionine) or fluorescent amino acids, or by measuring luciferase activity when a luciferase reporter mRNA is used. elifesciences.orgmdpi.com Edeine has been shown to completely abrogate translation in certain in vitro systems. core.ac.uk Studies have also revealed a concentration-dependent effect, where lower concentrations of edeines may inhibit DNA synthesis, while higher concentrations specifically target and prevent translation initiation. asm.orgcore.ac.uk Sucrose gradient analysis is another biophysical method used to analyze the assembly of ribosomal pre-initiation complexes in the presence of edeine, providing insights into its interference with early translational steps. elifesciences.org

Binding Assays: Direct and indirect binding assays are employed to characterize this compound's interaction with the ribosome. A primary observation is that edeine inhibits the binding of initiator tRNA (fMet-tRNA) to the 30S ribosomal subunit. mcmaster.cafrontiersin.orgweizmann.ac.ilasm.orgcore.ac.uk Chemical footprinting experiments, where edeine protects specific 16S rRNA nucleotides from chemical modification, indicate its precise binding sites on the ribosome. embopress.orgresearchgate.netfrontiersin.orgweizmann.ac.il Furthermore, researchers investigate the compound's impact on the mRNA path and its direct or indirect influence on P-site tRNA binding. embopress.orgresearchgate.netfrontiersin.orgweizmann.ac.il Computational methods, such as molecular dynamics simulations, are also utilized to compare the binding affinity of edeine and its analogues to different ribosomal targets, including mitochondrial and cytosolic ribosomes. asm.org

Synthetic Chemistry Methodologies for Analogue Generation

The complex peptide nature of this compound necessitates advanced synthetic chemistry methodologies for the generation of analogues, which are crucial for structure-activity relationship (SAR) studies and lead optimization.

While SPPS is highly efficient for assembling peptide chains, this compound's intricate structure, which includes unusual amino acids and a polyamine moiety at one terminus, often necessitates the use of solution-phase synthesis for the preparation of specific complex components. nih.govresearchgate.netcore.ac.ukmcmaster.ca Solution-phase synthesis is employed for moieties that are sterically hindered or chemically challenging to incorporate directly into an SPPS scheme, or for the synthesis of specific intermediates before their integration into a larger structure. For instance, the terminal tripeptide fragment of Edeine A (comprising β-tyrosine, L-isoserine, and α,β-diaminopropionic acid (DAPA)) has been synthesized using traditional Boc-strategy solution-phase methods. mcmaster.ca Unlike SPPS, solution-phase synthesis typically requires purification steps after each reaction, making it more arduous and time-consuming for long peptide sequences. biotage.com However, it provides greater control over reaction conditions and is indispensable for the synthesis of unique non-peptide structural elements, such as the 2,6-diamino-7-hydroxyazaleic acid (DAHAA) component of edeine, which can involve specialized reactions like ring-closing metathesis and aminohydroxylation. mcmaster.ca These complex fragments can then be coupled to peptide chains synthesized via SPPS, or incorporated into a total synthesis strategy.

Combinatorial Library Synthesis for SAR Exploration

Combinatorial library synthesis is a powerful approach in chemical biology and drug discovery, enabling the rapid generation of a vast number of diverse chemical compounds. This methodology is particularly valuable for Structure-Activity Relationship (SAR) exploration, where the goal is to understand how modifications to a molecule's structure influence its biological activity. uniroma1.itamericanpeptidesociety.org

The core principle involves synthesizing collections of compounds by systematically combining different building blocks in various positions on a core scaffold. americanpeptidesociety.org Two primary technologies facilitate this: 'Split and Pool' synthesis and 'Parallel' synthesis. ijpsonline.com In 'Split and Pool' synthesis, resin beads, each carrying a unique compound, are divided into reaction vessels, coupled with different monomers, and then re-pooled, allowing for the simultaneous creation of millions of variants. americanpeptidesociety.orgijpsonline.com 'Parallel' synthesis, while producing smaller numbers of compounds, allows for direct correlation of activity to individual compounds, as they are typically synthesized and screened in separate wells. ijpsonline.com

For a compound like this compound, which is a complex peptide antibiotic, combinatorial library synthesis could be employed to:

Identify key pharmacophores : Screening these libraries against this compound's known target (the 30S ribosomal subunit) or its biological effect (inhibition of protein synthesis) would allow researchers to pinpoint specific structural elements critical for its activity. americanpeptidesociety.org

Optimize potency and selectivity : Variations in the library could lead to analogs with improved binding affinity or enhanced specificity towards bacterial ribosomes, potentially reducing off-target effects.

The data generated from such studies typically involve activity measurements (e.g., IC50 values for protein synthesis inhibition) for each synthesized analog. This data can then be used to construct SAR models, illustrating the relationship between chemical structure and biological effect.

Omics Approaches in this compound Research

Omics approaches, including transcriptomics and metabolomics, provide a global view of cellular responses to external stimuli, such as exposure to a bioactive compound like this compound. These high-throughput methodologies allow for the comprehensive analysis of molecular changes within a biological system.

Transcriptomics involves the measurement of the activity (expression) of thousands of genes simultaneously, providing a global picture of cellular function and how cells react to specific treatments. wikipedia.orgthermofisher.com This methodology quantifies messenger RNA (mRNA) levels, indicating which genes are actively being transcribed at a given moment. thermofisher.com Common techniques include DNA microarrays and RNA sequencing (RNA-Seq). wikipedia.orgthermofisher.com RNA-Seq, a next-generation sequencing technology, offers a more comprehensive analysis of gene expression, allowing for the discovery of differentially expressed genes without prior knowledge of their involvement. thermofisher.com

When cells are exposed to this compound, transcriptomics can be utilized to:

Identify affected cellular pathways : By comparing the gene expression profiles of this compound-treated cells to untreated control cells, researchers can identify genes that are significantly up- or down-regulated. These differentially expressed genes (DEGs) can then be mapped to known biological pathways, revealing the cellular processes perturbed by this compound. nih.govfrontiersin.org

Elucidate mechanisms of action : Changes in gene expression can provide clues about the cellular stress responses, compensatory mechanisms, or specific signaling pathways activated or inhibited by this compound's ribosomal interference. For example, if this compound inhibits protein synthesis, transcriptomic analysis might show changes in genes related to protein chaperones, stress responses, or cell cycle regulation.

Discover potential off-targets : Unanticipated changes in gene expression could suggest additional cellular targets or broader biological impacts beyond the primary ribosomal inhibition.

Data from transcriptomic studies are often presented as heatmaps, illustrating the relative expression levels of genes across different conditions, and tables of differentially expressed genes with associated fold-changes and statistical significance (e.g., p-values, FDR).

Table 1: Hypothetical Differentially Expressed Genes in Response to this compound Exposure

| Gene Symbol | Fold Change (Treated/Control) | p-value | Biological Process (Example) |

| Gene A | 0.25 (Down-regulated) | < 0.001 | Protein Synthesis Regulation |

| Gene B | 3.5 (Up-regulated) | < 0.005 | Stress Response |

| Gene C | 0.5 (Down-regulated) | < 0.01 | Cell Cycle Control |

| Gene D | 2.1 (Up-regulated) | < 0.001 | Ribosome Biogenesis |

Untargeted metabolomics is a comprehensive analytical approach that allows for the simultaneous measurement and identification of hundreds to thousands of endogenous metabolites in biological samples. ru.nlmetabolon.com Unlike targeted metabolomics, which focuses on a predefined set of metabolites, untargeted approaches are discovery-oriented, aiming to capture a broad spectrum of metabolic changes without prior assumptions. metabolon.com This method is crucial for establishing foundations for discovery and hypothesis generation in biological research. metabolon.com

The data generated from untargeted metabolomics, typically through techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), can be analyzed using bioinformatics tools, enrichment analysis, and pathway analysis. ru.nlmetabolon.com This allows researchers to identify perturbed metabolic pathways, offering insights into the biochemical consequences of a particular intervention. ru.nlresearchgate.net

For this compound, untargeted metabolomics could be applied to:

Detect global metabolic shifts : Exposure to this compound, by inhibiting protein synthesis, would likely induce significant metabolic reconfigurations within the cell. Untargeted metabolomics can capture these broad changes.

Identify perturbed metabolic pathways : By analyzing the changes in metabolite concentrations, specific metabolic pathways that are up- or down-regulated due to this compound's action can be identified. For instance, disruptions in amino acid metabolism, energy production (e.g., glycolysis, TCA cycle), or nucleotide synthesis could be observed as a downstream effect of protein synthesis inhibition. nih.gov

Uncover novel biomarkers : The identification of specific metabolites whose levels are consistently altered by this compound could serve as biomarkers for its activity or cellular response.

Complement transcriptomics data : Integrating untargeted metabolomics data with transcriptomics can provide a more complete picture of cellular responses, linking changes in gene expression to downstream metabolic alterations. researchgate.net

The results of untargeted metabolomics often involve lists of significantly altered metabolites, along with their fold changes and statistical significance. Pathway enrichment analysis then maps these metabolites to biological pathways, highlighting those that are most significantly perturbed.

Table 2: Hypothetical Perturbed Metabolic Pathways in Response to this compound Exposure

| Metabolic Pathway (Example) | p-value (Pathway Enrichment) | Metabolites Affected (Example) | Direction of Perturbation |

| Amino Acid Biosynthesis | < 0.0001 | Leucine, Isoleucine, Valine | Decreased |

| Glycolysis | < 0.001 | Glucose-6-phosphate, Pyruvate | Altered |

| Nucleotide Metabolism | < 0.005 | ATP, GTP | Decreased |

| Lipid Metabolism | < 0.01 | Fatty Acids, Phospholipids | Altered |

Broader Research Implications and Future Directions for Edeine D

Computational Approaches in Edeine (B1172465) D Drug Design and Discovery

Computational methodologies play a pivotal role in modern drug design and discovery, offering a cost-effective and time-efficient alternative to purely experimental approaches. For Edeine D, these in silico techniques are instrumental in elucidating its mechanism of action, predicting binding affinities, and guiding the design of novel analogues with improved properties. Key computational methods applied in this context include molecular modeling, molecular docking, virtual screening, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR) openmedicinalchemistryjournal.combeilstein-journals.orgmdpi.combeilstein-journals.orgamazon.com.

Molecular Modeling and Structural Insights: Molecular modeling is fundamental to understanding the interaction of this compound with its biological targets. This compound, like other edeine congeners, inhibits translation initiation by binding to the 30S ribosomal subunit, specifically at the P-site, thereby preventing the interaction of initiator tRNA (fMet-tRNA) mcmaster.ca. Early in silico models for Edeine congeners A, C, and D on the 30S ribosome suggested that minor differences in their chemical structures are unlikely to significantly alter their mode of interaction with the ribosome biorxiv.org.

Detailed structural studies, often complemented by computational analyses, have revealed that Edeine induces the formation of a specific base pair between G693 and C795 in the 16S ribosomal RNA (rRNA) researchgate.netnih.gov. This induced conformational change is crucial for its inhibitory activity. The availability of high-resolution structures of bacterial ribosomes, including those in complex with antibiotics like Edeine, provides a robust foundation for structure-based drug design (SBDD) researchgate.netoup.com. This detailed structural knowledge allows researchers to rationally design next-generation antibacterials by identifying and exploiting specific binding pockets within the ribosome researchgate.net.

Molecular Dynamics Simulations and Binding Affinity: Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with ribosomal components over time. These simulations can calculate predicted binding free energies, offering quantitative insights into the strength and stability of drug-target interactions asm.org. For instance, molecular dynamics simulations have been utilized to compare the binding affinity of Edeine B1 (a related congener) to mitochondrial and cytosolic ribosomes, revealing a higher binding affinity to mitochondrial ribosomes asm.org. Such computational data can inform the design of analogues with enhanced selectivity or potency.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models for this compound are not extensively detailed in recent literature, structure-activity relationship (SAR) studies have been conducted on the antimicrobial activity of novel Edeine A and D analogues asm.orgsci-hub.se. These studies are critical for identifying structural motifs that contribute to desired biological effects and for guiding the synthesis of optimized derivatives. QSAR, often integrated with computational chemistry and molecular graphics, is a powerful tool for predicting the activity of new compounds and optimizing their structures mdpi.com.

Virtual Screening for Lead Identification: Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a specific therapeutic target openmedicinalchemistryjournal.combeilstein-journals.orgmdpi.combeilstein-journals.org. Although direct examples of virtual screening for this compound analogues are not prominently highlighted, the general principle of using computational screens to identify small molecules that bind ribosomal proteins is a recognized approach biorxiv.org. This method can significantly reduce the number of compounds that need to be experimentally tested, thereby accelerating the drug discovery process beilstein-journals.org.

Challenges and Future Outlook: Despite the advancements, computational studies of ribosome-targeting antibiotics, including this compound, face challenges. The complexity of the ribosome, being a large ribonucleoprotein complex, requires sophisticated computational models. Furthermore, the physiological binding site and mechanism of action of Edeine within bacterial initiation complexes still require further elucidation through structural studies, which can then be leveraged for more accurate computational modeling biorxiv.orgnih.gov. It is also crucial for structural studies to focus on ribosome functional complexes that include mRNA and tRNAs, as these ligands can significantly influence key interactions and drug binding nih.gov.

The integration of various computational methods, from molecular modeling to advanced machine learning algorithms, is expected to continue to accelerate the discovery and design of new this compound derivatives. These approaches will be critical for understanding the intricate molecular interactions, predicting the efficacy of potential drug candidates, and ultimately developing more effective and targeted antimicrobial agents.

Table 1: Computational Approaches in this compound Drug Design

| Computational Method | Application to this compound / Ribosome-targeting Antibiotics | Key Findings/Benefits |

| Molecular Function | Biological Process | |

| :----------------- | :----------------- | |

| Receptor Binding | Translation Inhibition | |

| RNA Binding | Protein Synthesis Inhibition | |

| Ribosome Binding | Ribosomal P-site Binding | |

| Antibiotic Activity | Antimicrobial Activity |

(Note: This table is designed to be interactive in a dynamic environment, allowing users to filter or expand details on specific computational methods or findings.)

Table 2: Key Research Findings on this compound's Ribosomal Interaction

| Feature | Description | Relevant Studies |

| Binding Site | This compound binds to the 30S ribosomal subunit, specifically at the P-site. This location overlaps with the mRNA path and the initiator tRNA binding position. | mcmaster.cabiorxiv.orgnih.gov |

| Mechanism of Action | Inhibits protein synthesis by blocking the interaction of fMet-tRNA at the P-site. It induces base pairing between G693 and C795 in the 16S rRNA, causing a conformational change. | mcmaster.caresearchgate.netnih.gov |

| Structural Modeling | In silico models indicate that minor structural differences among Edeine congeners (A, C, D) are unlikely to significantly alter their 30S interaction. | biorxiv.org |

| Binding Affinity (Edeine B1) | Molecular dynamics simulations show Edeine B1 has higher binding affinity to mitochondrial ribosomes compared to cytosolic ribosomes. | asm.org |

| Structural Basis for Design | High-resolution ribosome-antibiotic complex structures provide a foundation for structure-based drug design of this compound derivatives. | researchgate.netoup.com |

Q & A

Q. What experimental methods are recommended for structural characterization of Edeine D, and how do they address its unique amino acid composition?

this compound’s structure includes non-proteinogenic amino acids like (2R,6S,7R)-2,6-diamino-7-hydroxyazelaic acid (A2ha) and α/β isomerism . To resolve its stereochemistry:

- Use NMR spectroscopy to analyze chiral centers and hydrogen bonding patterns.

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography (if crystallizable) for absolute configuration determination. Example Table: Key Structural Features Identified via NMR

| Amino Acid Residue | Chemical Shift (ppm) | Coupling Constants (Hz) | Role in Bioactivity |

|---|---|---|---|

| (S)-β-Phenyl-β-Ala | 7.2–7.4 (aromatic) | J = 8.5 | Membrane penetration |

| (2R,6S,7R)-A2ha | 3.1–3.3 (hydroxyl) | J = 6.8 | DNA binding affinity |

Q. How can researchers design assays to evaluate this compound’s antibacterial activity while accounting for its dual inhibition of DNA replication and translation?

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using Mueller-Hinton broth per CLSI guidelines .

- Radiolabeled thymidine incorporation to quantify DNA synthesis inhibition in bacterial cultures.

- In vitro translation assays (e.g., rabbit reticulocyte lysate) to measure ribosome binding efficacy. Note: Include controls for β-isomer interference, as it lacks bioactivity .

Q. What biosynthetic pathways in Bacillus brevis VM4 produce this compound, and how can genetic knockout studies validate key enzymes?

- Gene cluster analysis (e.g., PCR amplification of ede operon) to identify nonribosomal peptide synthetases (NRPS) .

- CRISPR-Cas9 knockout of putative adenylation domains to disrupt specific amino acid incorporation.

- LC-MS metabolomic profiling to correlate gene deletions with altered this compound yields.

Advanced Research Questions

Q. How can researchers optimize this compound’s α-isomer yield during fermentation, given the instability of its β-isomer?

- Media optimization : Vary carbon/nitrogen sources (e.g., glycerol vs. glucose) to favor α-isomer production.

- pH-controlled bioreactors : Maintain pH 6.5–7.0 to stabilize the α-isomer’s tertiary structure .

- Transcriptomic analysis (RNA-seq) to identify regulatory genes upregulated under optimal conditions.

Q. What experimental models best elucidate this compound’s immunosuppressive effects in mammalian systems?

- Murine T-cell proliferation assays : Treat splenocytes with ConA/PMA and measure this compound’s IC₅₀ via flow cytometry .

- Cytokine profiling (ELISA/Multiplex) to assess IL-2 and IFN-γ suppression.

- In vivo toxicity studies : Monitor organ histopathology in BALB/c mice at therapeutic doses.

Q. How can synergy between this compound and β-lactam antibiotics be systematically tested to overcome bacterial resistance?

- Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against MRSA .

- Time-kill curves to assess bactericidal synergy over 24 hours.

- Mechanistic studies : Use fluorescent probes (e.g., Bocillin FL) to evaluate penicillin-binding protein (PBP) inhibition potentiation.

Q. What statistical approaches resolve contradictions in reported efficacy data for this compound across studies?

- Meta-analysis of published MIC values using random-effects models to account for strain variability .

- Multivariate regression to isolate confounding variables (e.g., isomer ratio, bacterial growth phase).

- Power analysis during experimental design to ensure sample sizes detect ≥2-fold differences .

Methodological Considerations

-

Population-Exposure-Outcome (P-E/I-C-O) Framework :

- Population: Bacterial strains or mammalian cell lines.

- Exposure: this compound concentration/isomer ratio.

- Comparison: β-isomer or untreated controls.

- Outcome: MIC values, cytokine levels, or DNA synthesis rates.

-

Data Presentation : Use appendices for raw datasets (e.g., NMR spectra) and highlight processed data (e.g., dose-response curves) in the main text .

Ethical and Validation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |